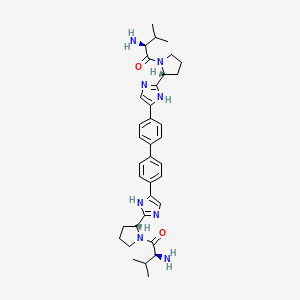
N,N'-DidescarboxymethylDaclatasvir
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-DidescarboxymethylDaclatasvir is a derivative of Daclatasvir, a direct-acting antiviral agent used primarily in the treatment of Hepatitis C Virus (HCV) infections. This compound is of significant interest due to its potential antiviral properties and its role in inhibiting the replication of HCV.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-DidescarboxymethylDaclatasvir involves multiple steps, starting from the basic structure of Daclatasvir. The process typically includes the removal of carboxymethyl groups from the parent compound. The reaction conditions often require specific catalysts and solvents to facilitate the deprotection and subsequent modifications.
Industrial Production Methods
Industrial production of N,N’-DidescarboxymethylDaclatasvir would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-DidescarboxymethylDaclatasvir can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Applications De Recherche Scientifique
N,N’-DidescarboxymethylDaclatasvir has several scientific research applications:
Chemistry: It is used in studies related to the synthesis and modification of antiviral agents.
Biology: It is used to study the mechanisms of viral replication and inhibition.
Medicine: It is investigated for its potential use in treating HCV and other viral infections.
Industry: It is explored for its potential in large-scale antiviral drug production.
Mécanisme D'action
N,N’-DidescarboxymethylDaclatasvir exerts its effects by inhibiting the replication of HCV. It binds to the nonstructural protein 5A (NS5A), a phosphoprotein involved in viral RNA replication and assembly. By binding to NS5A, the compound disrupts the formation of the replication complex, thereby inhibiting viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Daclatasvir: The parent compound, used in the treatment of HCV.
Sofosbuvir: Another antiviral agent used in combination with Daclatasvir for HCV treatment.
Ledipasvir: Similar to Daclatasvir, it targets NS5A and is used in combination therapies for HCV.
Uniqueness
N,N’-DidescarboxymethylDaclatasvir is unique due to its modified structure, which may offer different pharmacokinetic properties and potentially improved efficacy or reduced side effects compared to its parent compound .
Propriétés
Formule moléculaire |
C36H46N8O2 |
|---|---|
Poids moléculaire |
622.8 g/mol |
Nom IUPAC |
(2S)-2-amino-1-[(2R)-2-[5-[4-[4-[2-[(2R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C36H46N8O2/c1-21(2)31(37)35(45)43-17-5-7-29(43)33-39-19-27(41-33)25-13-9-23(10-14-25)24-11-15-26(16-12-24)28-20-40-34(42-28)30-8-6-18-44(30)36(46)32(38)22(3)4/h9-16,19-22,29-32H,5-8,17-18,37-38H2,1-4H3,(H,39,41)(H,40,42)/t29-,30-,31+,32+/m1/s1 |
Clé InChI |
UAGSIMCUMTVTNA-ZRTHHSRSSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N1CCC[C@@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@H]6CCCN6C(=O)[C@H](C(C)C)N)N |
SMILES canonique |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-[ethoxy(phenylmethoxy)phosphoryl]-N-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]decanamide](/img/structure/B13445223.png)
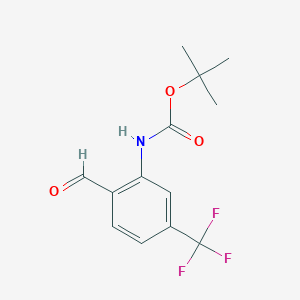

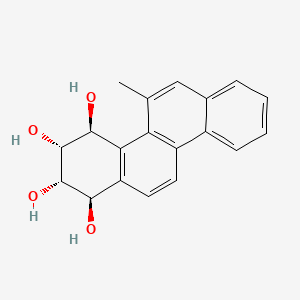
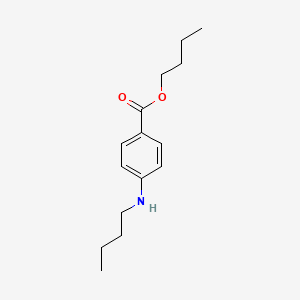

![methyl (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoate](/img/structure/B13445249.png)
![4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoyl Chloride](/img/structure/B13445254.png)
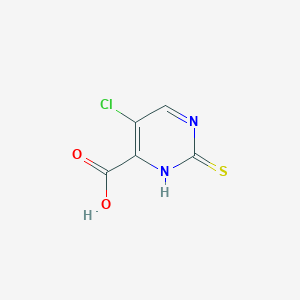
![(E)-N-[(4R,4aS,7R,7aR,12bS,13S)-3-(cyclopropylmethyl)-4a,9,13-trihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide](/img/structure/B13445267.png)
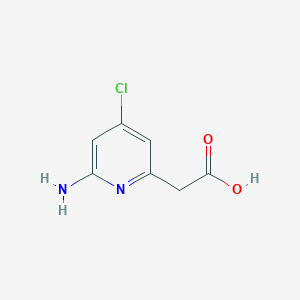
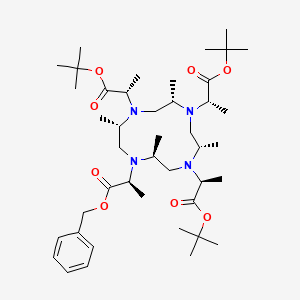
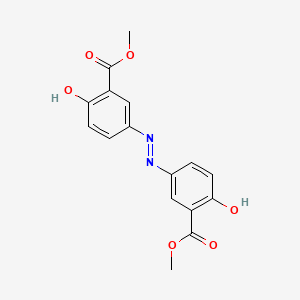
![(2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanol](/img/structure/B13445295.png)
